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Compound of Interest

5-Bromo-4-chloro-2-fluorobenzoic
Compound Name: o
aci

cat. No.: B1362217

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
characteristics of 5-Bromo-4-chloro-2-fluorobenzoic acid. It includes available quantitative
data, detailed experimental protocols for characterization, and logical diagrams to illustrate key
concepts and workflows.

Chemical Identity and Properties

5-Bromo-4-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its
structure, featuring multiple electron-withdrawing groups, suggests it is a relatively strong
organic acid and a useful intermediate in organic synthesis, particularly in the development of
pharmaceutical compounds and other complex molecules.

Table 1: Physicochemical Data for 5-Bromo-4-chloro-2-fluorobenzoic acid
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Property Value Source
5-bromo-4-chloro-2-

IUPAC Name ) ) [1]
fluorobenzoic acid

CAS Number 289038-22-8 [1]

Molecular Formula

C7H3BrCIFO2

[1]

Molecular Weight

253.45 g/mol

[1]

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C(=
0)0

[1]
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Data not available; likely a
Appearance , _
crystalline solid.
_ _ Data not available; requires
Melting Point ) o
experimental determination.
N ) Data not available; requires
Boiling Point ) o
experimental determination.
Data not available; requires
pKa : i
experimental determination.
- Data not available; requires
Solubility

experimental determination.

Note: Specific experimental data such as melting point, boiling point, pKa, and solubility for this

particular isomer are not readily available in public databases and would need to be

determined empirically.
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Synthesis & Purification

Confirm Structure (Confirm Structure [Determine Properties\Determine Properties \Determine Acidity

Click to download full resolution via product page

/I Central Ring center [label="Benzoic Acid\nBackbone", pos="0,0!", shape=ellipse,
fillcolor="#FFFFFF", fontcolor="#202124"];

/I Functional Groups cooh [label="Carboxylic Acid (-COOH)\nPrimary acidic group",
pos="-2.5,1.5!", shape=Dbox, fillcolor="#EA4335", fontcolor="#FFFFFF"]; f [label="Fluorine (-
F)\nStrong -I effect”, pos="2.5,1.5!", shape=Dbox, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cl
[label="Chlorine (-Ch\n-I > +R effect", pos="2.5,-1.5!", shape=box, fillcolor="#FBBC05",
fontcolor="#202124"]; br [label="Bromine (-Br)\n-l > +R effect", pos="-2.5,-1.5!", shape=box,
fillcolor="#34A853", fontcolor="#FFFFFF"];

I/l Result pka [label="Overall Acidity (pKa)", pos="0,-3!", shape=diamond, fillcolor="#5F6368",
fontcolor="#FFFFFF"];
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/I Relationships cooh -> center [label=" Defines as acid", color="#202124"; f -> center [label="
Inductive (-I) Withdrawal", color="#202124"]; cl -> center [label=" Inductive (-1) Withdrawal",
color="#202124"]; br -> center [label=" Inductive (-I) Withdrawal", color="#202124"]; center ->
pka [label=" Influences", color="#202124"]; } . Caption: Influence of Substituents on Acidity.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of
a solid organic acid like 5-Bromo-4-chloro-2-fluorobenzoic acid.

3.1. Melting Point Determination

o Objective: To determine the temperature range over which the solid compound transitions to
a liquid. A narrow melting range is indicative of high purity.

o Methodology (Capillary Method):

o Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and
packed into a capillary tube to a depth of 2-3 mm.

o Apparatus: A calibrated digital melting point apparatus is used.

o Procedure:

The capillary tube is placed in the heating block of the apparatus.

» The temperature is increased rapidly to about 15-20 °C below the expected melting
point (if unknown, a preliminary rapid run is performed).

» The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

= The temperature at which the first drop of liquid appears is recorded as the start of the
melting range.

= The temperature at which the entire sample becomes a clear liquid is recorded as the
end of the range.

o Reporting: The result is reported as a temperature range (e.g., 150-152 °C).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1362217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3.2. Acid Dissociation Constant (pKa) Measurement

o Objective: To quantify the acidity of the compound in a given solvent system (typically water
or a water/alcohol mixture).

¢ Methodology (Potentiometric Titration):

o Sample Preparation: A precise mass of the acid (e.g., 25 mg) is dissolved in a known
volume of a suitable solvent (e.g., 50 mL of 50:50 ethanol:water). The solution must be
fully dissolved.

o Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette
filled with a standardized titrant (e.g., 0.1 M NaOH).

o Procedure:

The pH electrode is immersed in the sample solution, and the initial pH is recorded.

The standardized NaOH solution is added in small, precise increments (e.g., 0.1 mL).

After each addition, the solution is stirred to ensure homogeneity, and the pH is
recorded once the reading stabilizes.

Additions are continued well past the equivalence point.
o Data Analysis:

= Aftitration curve is generated by plotting pH (y-axis) versus the volume of titrant added
(x-axis).

» The equivalence point is determined from the point of maximum slope on the curve (or
by analyzing the first or second derivative).

» The volume of titrant at the half-equivalence point is determined. The pH at this specific
volume is equal to the pKa of the acid.

3.3. Solubility Determination
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o Objective: To determine the saturation concentration of the compound in a specific solvent at
a given temperature.

o Methodology (Shake-Flask Method):

o Procedure:

= An excess amount of the solid compound is added to a known volume of the solvent of
interest (e.g., water, ethanol, DMSO) in a sealed flask.

» The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a
prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

= After the equilibration period, the suspension is allowed to settle, or it is
centrifuged/filtered to separate the undissolved solid from the saturated solution.

o Quantification:

» A precise aliquot of the clear, saturated supernatant is carefully removed.

» The concentration of the dissolved compound in the aliquot is determined using a
suitable analytical technique, such as High-Performance Liquid Chromatography
(HPLC) with a UV detector, after creating a standard calibration curve.

o Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified
temperature.

3.4. Structural Elucidation

e Objective: To confirm the chemical structure and purity of the compound.

e Methodology:

o Nuclear Magnetic Resonance (NMR) Spectroscopy:

» 1H NMR: Provides information about the number, environment, and connectivity of
hydrogen atoms. For this compound, the spectrum would show two distinct signals in
the aromatic region, each corresponding to a single proton on the benzene ring.
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» 13C NMR: Shows the number and chemical environment of carbon atoms. Seven
distinct signals would be expected: one for the carboxylic acid carbon and six for the
carbons in the aromatic ring.

» 19F NMR: Provides a simple spectrum with a single signal, confirming the presence and
environment of the fluorine atom.

o Mass Spectrometry (MS):

» Technique: Typically performed using Electrospray lonization (ESI) in negative mode to
deprotonate the carboxylic acid.

» Analysis: The resulting mass-to-charge ratio (m/z) for the molecular ion [M-H]~ would be
measured. The isotopic pattern is crucial for confirmation, as the presence of both
bromine (isotopes 7°Br and 8!Br in ~1:1 ratio) and chlorine (isotopes 3°Cl and 3’Cl in
~3:1 ratio) will create a characteristic and unique cluster of peaks, confirming the
elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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